molecular formula C14H12N2O B3098062 5-Benzyloxy-2-cyanomethylpyridine CAS No. 132807-32-0

5-Benzyloxy-2-cyanomethylpyridine

Cat. No. B3098062
CAS RN: 132807-32-0
M. Wt: 224.26 g/mol
InChI Key: AEWBPWKCNAHPFK-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-cyanomethylpyridine is an organic compound with the molecular formula C10H10N2O. It is a colorless liquid with a faint odor and is soluble in most organic solvents. This compound has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

5-Benzyloxy-2-cyanomethylpyridine has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C9, as a reagent in the synthesis of other compounds, and as a ligand in the study of metal complexes. It has also been used in the study of the pharmacology of drugs and in the study of the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The use of 5-benzyloxy-2-cyanomethylpyridine in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easily synthesized. In addition, this compound has been found to be relatively stable and to have a low toxicity. However, this compound has a limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of 5-benzyloxy-2-cyanomethylpyridine. One potential direction is to further study its mechanism of action and biochemical and physiological effects. In addition, this compound could be used in the development of new drugs and other compounds. Finally, this compound could be used in the study of the structure and function of proteins and other molecules.

properties

IUPAC Name

2-(5-phenylmethoxypyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-13-6-7-14(10-16-13)17-11-12-4-2-1-3-5-12/h1-7,10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWBPWKCNAHPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-benzyloxy-2-chloromethyl-pyridine (2.13 g, 9.11 mmol) described in Manufacturing Example 127-1-3 in ethanol (30 mL) and water (10 mL) was added sodium cyanide (580 mg, 11.8 mmol), which was stirred for 4 hours and 25 minutes under reflux. Water was added to the reaction mixture at room temperature, which was extracted with ethyl acetate. The organic layer was separated, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (1.77 g, 87%).
Quantity
2.13 g
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reactant
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10 mL
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580 mg
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0 (± 1) mol
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Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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